molecular formula C10H10O3 B6172802 rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis CAS No. 2752192-48-4

rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis

Cat. No.: B6172802
CAS No.: 2752192-48-4
M. Wt: 178.2
InChI Key:
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Description

rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis is a racemic mixture of two enantiomers This compound is a derivative of benzofuran, a heterocyclic organic compound The racemic mixture is optically inactive due to the presence of equal amounts of both enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The process involves several steps, including protection of functional groups, formation of the benzofuran ring, and subsequent deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and racemic mixtures of chiral compounds. Examples include:

  • rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-ylmethanol, cis
  • rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxamide, cis

Uniqueness

rac-(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, cis is unique due to its specific structural features and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different properties compared to its individual enantiomers, making it valuable for various applications .

Properties

CAS No.

2752192-48-4

Molecular Formula

C10H10O3

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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